molecular formula C5H4BrNO2 B14850773 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole

3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole

Cat. No.: B14850773
M. Wt: 189.99 g/mol
InChI Key: YVWLRTUQMKRINP-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole is a heterocyclic compound featuring a fused furoisoxazole ring system with a bromine substituent at the 3-position. This structure combines the oxygen-rich furan ring and the nitrogen-containing isoxazole moiety, conferring unique electronic and steric properties.

Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

3-bromo-4,6-dihydrofuro[3,4-d][1,2]oxazole

InChI

InChI=1S/C5H4BrNO2/c6-5-3-1-8-2-4(3)9-7-5/h1-2H2

InChI Key

YVWLRTUQMKRINP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)ON=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound often employs scalable and eco-friendly methods. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields . Additionally, the protection and deprotection strategies involving common protecting groups like benzyl and isopropylidene are utilized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate (NaIO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme GAPDH, which plays a crucial role in glycolysis. By binding to the active site of GAPDH, the compound disrupts the enzyme’s function, leading to reduced glycolytic flux and triggering autophagy and apoptotic cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

Compound Molecular Formula Molecular Weight Key Functional Groups IR C-Br (cm⁻¹) Notable NMR Signals
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole C₅H₅BrNO₂ 195.01 Bromo, fused furoisoxazole Not reported Not reported
Compound 6k (triazole-thione derivative) C₂₂H₁₅BrN₄OS 463.35 Bromophenyl, triazole-thione 533 9.00 ppm (triazole H)
3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole C₁₀H₉BrFNO₂ 274.09 Bromo, fluorophenoxymethyl Not reported Not reported
Pyrrolo[3,4-d]isoxazole derivatives Varies Varies Isoxazole, pyrrolidine Not applicable Varies by substituents

Key Observations :

  • In contrast, Compound 6k () features bromine on a phenyl group, which may sterically hinder reactivity .
  • Ring Systems : The fused furoisoxazole system distinguishes the target compound from pyrrolo[3,4-d]isoxazole derivatives (), where the pyrrolidine ring introduces basic nitrogen atoms, altering solubility and hydrogen-bonding capacity .
  • Substituent Effects: The fluorophenoxymethyl group in ’s compound increases molecular weight and lipophilicity compared to the simpler fused-ring target compound .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The C-Br stretch in Compound 6k appears at 533 cm⁻¹ (), consistent with aliphatic bromides. This value may differ in the target compound due to electronic effects from the fused ring system .
  • NMR : Compound 6k’s aromatic protons (6.99–8.00 ppm) and triazole proton (9.00 ppm) reflect its extended conjugation, whereas the target compound’s protons would likely resonate in distinct regions due to its smaller fused system .
  • Elemental Analysis: Discrepancies in C, H, and N percentages between calculated and observed values in Compound 6k (e.g., C: 57.03% vs.

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